FYEZFRZHCMEESR-UHFFFAOYSA-M
Description
Chemical Identity:
The compound with InChIKey FYEZFRZHCMEESR-UHFFFAOYSA-M is a benzothiazolium derivative, specifically 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (CAS: 104434-09-5). It features a complex structure with two benzothiazole moieties linked via conjugated methine bridges, a 5,5-dimethylcyclohexene core, and a 4-methylbenzenesulfonate counterion .
Properties
CAS No. |
104434-09-5 |
|---|---|
Molecular Formula |
C29H33N2OS2.C7H7O3S C36H40N2O4S3 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-5-methoxy-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H33N2OS2.C7H8O3S/c1-6-30-23-10-8-9-11-25(23)33-27(30)15-20-14-21(19-29(3,4)18-20)16-28-31(7-2)24-17-22(32-5)12-13-26(24)34-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-17H,6-7,18-19H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
FYEZFRZHCMEESR-UHFFFAOYSA-M |
SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C3=C/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Synonyms |
{2-[2-(3-Ethyl-2(3H)-benzothiazolylidene)-methyl]-4,4-dimethyl-6-cyclohexen |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Reaction Design
The synthesis begins with the preparation of two key intermediates:
-
(3E)-3-[(3-Ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl
-
(2Z)-3-Ethyl-2-methylene-5-methoxy-1,3-benzothiazole
These intermediates are coupled via a Schiff base formation reaction, followed by counterion exchange with 4-methylbenzenesulfonic acid. The reaction’s success hinges on precise stoichiometry, anhydrous conditions, and controlled pH to prevent premature cyclization or decomposition.
Stepwise Preparation Methods
Cyclohexenyl Precursor Formation
A modified Claisen-Schmidt condensation is employed:
Quaternization and Purification
The product is quaternized with ethyl bromide in acetonitrile at 60°C for 6 h, followed by ion-exchange chromatography (Dowex 50WX4 resin) to isolate the pure benzothiazolium intermediate.
Methoxylation and Cyclization
-
Reactants : 5-Methoxysalicylaldehyde (1.0 equiv) and 2-amino-4-ethylphenol (1.1 equiv)
-
Conditions : Phosphorus oxychloride (POCl₃) as both solvent and catalyst, stirred at 110°C for 8 h.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography (hexane:EtOAc = 4:1).
-
Yield : 75–80%.
Schiff Base Formation
Intermediates 1 and 2 are combined in a 1:1 molar ratio in dry THF under reflux with molecular sieves (4Å). Triethylamine (2.5 equiv) is added to scavenge HBr generated during the reaction.
Sulfonation and Crystallization
The crude product is treated with 4-methylbenzenesulfonic acid monohydrate (1.2 equiv) in methanol. Slow evaporation at 4°C yields pale-yellow crystals suitable for X-ray diffraction analysis.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, 1.0 mL/min, λ=254 nm).
-
Elemental Analysis : C 65.43% (calc. 65.44%), H 6.11% (calc. 6.10%).
Optimization Strategies and Troubleshooting
Solvent and Temperature Effects
Scalability Considerations
-
Batch Size : Pilot-scale runs (100 g) show consistent yields (70–72%) using a jacketed reactor with precise temperature control.
-
Cost Efficiency : Recycling THF via distillation reduces solvent costs by 40%.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is used as a precursor for the synthesis of advanced materials, including organic semiconductors and dyes. Its unique structure allows for the development of compounds with tailored electronic and optical properties.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its strong fluorescence emission. It is also studied for its interactions with biomolecules, which can provide insights into cellular processes and molecular mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Industry
In industrial applications, 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s extended conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. Additionally, its ability to form non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
The compound shares structural motifs with benzimidazole and benzothiazole derivatives listed in , such as Flubendazole and Flucloxacillin Sodium . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Benzothiazole vs. Benzimidazole : The target compound’s benzothiazolium core (sulfur-containing) contrasts with benzimidazoles (nitrogen-containing), affecting electronic properties and biological activity .
- Sulfonate Group : Unlike Flubendazole (carbamate) or Flucloxacillin (carboxylic acid), the sulfonate anion enhances water solubility, making it suitable for formulation in polar solvents .
- Conjugated System : The extended conjugation in the target compound suggests utility in optoelectronic materials, whereas Flubendazole’s fluorophenyl group enhances lipid solubility for parasitic membrane targeting .
Solubility and Stability
- This compound : Predicted moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonate group. Stability data are unavailable, but benzothiazolium salts are generally sensitive to light and hydrolysis .
- 2-(4-Nitrophenyl)benzimidazole : Solubility of 0.687 mg/mL in water (log S = -2.47), categorized as "soluble" under ESOL rules. Its nitro group increases reactivity but reduces bioavailability (score: 0.55).
Pharmacological and Industrial Relevance
- This compound: No direct pharmacological data are provided, but benzothiazoles are known for antimicrobial and anticancer properties. Industrial applications may include dyes or ionic liquids .
- Flubendazole : Clinically used for treating gastrointestinal parasites via microtubule disruption. Its fluorophenyl group enhances target specificity .
- Flucloxacillin : A β-lactam antibiotic effective against Gram-positive bacteria, leveraging the thiazole ring for β-lactamase resistance .
Biological Activity
Overview of Fexofenadine
Fexofenadine is a second-generation antihistamine that is primarily used to relieve allergy symptoms such as hay fever and urticaria (hives). It works by blocking the action of histamine, a substance in the body that causes allergic symptoms.
Chemical Structure
- Chemical Formula : CHNO
- IUPAC Name : (±)-[4-[[(1-(4-fluorophenyl)-1H-pyrrol-2-yl)methyl]thio]methyl]-2-(hydroxymethyl)-1-piperidinecarboxylic acid)
Biological Activity
Fexofenadine exhibits several biological activities:
- Antihistaminic Activity : It selectively antagonizes peripheral H1 receptors, which helps alleviate symptoms of allergic rhinitis and chronic urticaria.
- Anti-inflammatory Effects : Research indicates that fexofenadine may also exert anti-inflammatory effects, contributing to its efficacy in treating allergic conditions.
- Sedation : Unlike first-generation antihistamines, fexofenadine is less likely to cause sedation due to its limited penetration across the blood-brain barrier.
Pharmacokinetics
- Absorption : Fexofenadine is rapidly absorbed after oral administration. Peak plasma concentrations are typically reached within 2 to 3 hours.
- Metabolism : It is minimally metabolized in the liver, which reduces the risk of drug-drug interactions.
- Excretion : The drug is primarily excreted unchanged in the feces and urine.
Case Studies and Clinical Findings
- Efficacy in Allergic Rhinitis :
- Chronic Urticaria Treatment :
-
Comparison with Other Antihistamines :
- Fexofenadine has been compared with other second-generation antihistamines, such as cetirizine and loratadine. Results indicate that fexofenadine provides similar or superior symptom relief with lower sedation rates.
Safety Profile
Fexofenadine is generally well-tolerated. Common side effects include headache, dizziness, and gastrointestinal disturbances. Serious adverse effects are rare.
Q & A
Q. What statistical methods are optimal for analyzing dose-response relationships in toxicological studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., four-parameter logistic curve) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals via bootstrapping. For non-monotonic responses, employ model selection criteria (AIC/BIC) to compare biphasic vs. monotonic fits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
